molecular formula C15H19ClN2O B5351747 1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine

1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine

Cat. No.: B5351747
M. Wt: 278.78 g/mol
InChI Key: ARTLPACDNKBACQ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine is an organic compound that features both an ethoxyphenyl group and a pyridinylmethyl group

Safety and Hazards

The safety data sheet for a similar compound, “4-Methoxybenzylamine”, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine typically involves the reaction of 4-ethoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the pyridinylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine
  • 1-(4-ethoxyphenyl)-{N}-(pyridin-3-ylmethyl)methanamine
  • 1-(4-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine

Uniqueness

1-(4-ethoxyphenyl)-{N}-(pyridin-4-ylmethyl)methanamine is unique due to the specific positioning of the ethoxy group and the pyridinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-18-15-5-3-13(4-6-15)11-17-12-14-7-9-16-10-8-14;/h3-10,17H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTLPACDNKBACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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